molecular formula C9H10O2 B8724689 2-Methyl-2,3-dihydro-1,4-benzodioxine CAS No. 88683-95-8

2-Methyl-2,3-dihydro-1,4-benzodioxine

Numéro de catalogue: B8724689
Numéro CAS: 88683-95-8
Poids moléculaire: 150.17 g/mol
Clé InChI: MJCYUVOCINOVJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-2,3-dihydro-1,4-benzodioxine features the 1,4-benzodioxane core structure, a privileged scaffold in medicinal chemistry and chemical synthesis . This specific methyl-substituted derivative serves as a versatile chemical building block for developing more complex molecules. Researchers value this structure for its potential application in creating novel compounds for pharmaceutical research, such as piperoxan, an early alpha-blocker based on the 1,4-benzodioxane structure . The core benzodioxane structure is also a precursor to various functionalized intermediates, including carboxylic acids, carbonitriles, and carbonyl chlorides, which are essential for constructing compound libraries and exploring structure-activity relationships . As a stable, aromatic-fused dioxacyclohexane, it provides a rigid framework that can influence the pharmacokinetic and binding properties of target molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Propriétés

Numéro CAS

88683-95-8

Formule moléculaire

C9H10O2

Poids moléculaire

150.17 g/mol

Nom IUPAC

3-methyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H10O2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7H,6H2,1H3

Clé InChI

MJCYUVOCINOVJH-UHFFFAOYSA-N

SMILES canonique

CC1COC2=CC=CC=C2O1

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Substituent Effects on Pharmacological Activity

Antitumor Agents
  • 6-Acetamido-2,3-dihydro-1,4-benzodioxine: Cyclization of this compound yields dioxinoquinoline derivatives, which exhibit moderate cytotoxicity against tumor cell lines .
Anti-inflammatory Agents
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Exhibits anti-inflammatory activity comparable to Ibuprofen in carrageenan-induced rat paw edema assays .
Thrombin Inhibitors
  • 2,3-Dihydro-1,4-benzodioxine derivatives: Regio- and stereoisomerism significantly influence dual antithrombotic activity (thrombin inhibition and fibrinogen GPIIb/IIIa binding). For example, certain derivatives balance inhibitory potencies with IC₅₀ values in the nanomolar range .
Immunomodulators
  • 2,3-Dihydro-1,4-benzodioxine-containing compounds: The benzodioxine ring facilitates π-π stacking interactions with PD-L1 residues, creating hydrophobic tunnels that enhance binding affinity in immunomodulatory applications .

Steric and Stereochemical Considerations

The methyl group in 2-methyl-2,3-dihydro-1,4-benzodioxine introduces chirality, which is critical for pharmacological specificity. For example:

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine: Stereochemical assignment via NOESY NMR and molecular modeling revealed distinct biological activities between diastereomers, underscoring the importance of configuration in enzyme inhibition (e.g., dipeptidyl peptidase IV and carbonic anhydrase) .
  • Enantioselective synthesis : Chiral catalysts like [Ir(cod)Cl]₂/BIDIME-dimer enable enantioselective production of 2-substituted benzodioxanes, optimizing interactions with biological targets .

Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility Key Interaction
2-Methyl-2,3-dihydro-1,4-benzodioxine Methyl at C2 Not reported Moderate in organics Hydrophobic interactions
TNBD Tetranitro at C5–C8 286–288 Low in polar solvents C-H···O hydrogen bonds
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine Bromoethoxy at C5 Not reported Low in water Weak C-H···π interactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid at C6 Not reported Moderate in DMSO Hydrogen bonding

Thermal and Chemical Stability

  • TNBD : Exhibits unparalleled thermal stability (decomposition >250°C) due to nitro group electron-withdrawing effects and a rigid fused-ring system .

Méthodes De Préparation

Base-Catalyzed Cyclization

The most widely documented method involves reacting 3,4-dihydroxybenzaldehyde derivatives with methyl-bearing dihalides. For example, 1,2-dibromopropane serves as a methyl source in alkaline environments, facilitating nucleophilic substitution to form the benzodioxine ring.

Typical Procedure :

  • Reactants : 3,4-dihydroxybenzaldehyde (1 equiv), 1,2-dibromopropane (5 equiv)

  • Base : Aqueous NaOH (10%)

  • Catalyst : Tetrabutyl ammonium bromide (0.1 equiv)

  • Conditions : Reflux (100–120°C, 5–8 hours)

  • Yield : ~70–80% after recrystallization.

This method’s efficiency hinges on the dihalide’s steric and electronic properties. Excess base ensures deprotonation of phenolic hydroxyl groups, while phase-transfer catalysts enhance interfacial reactivity.

Enzymatic and Catalytic Asymmetric Methods

Kinetic Resolution Using Lipases

CALB (Candida antarctica lipase B) mutants enable enantioselective synthesis of 2-methyl derivatives. For instance:

  • Substrate : 1,4-benzodioxane-2-carboxylic acid methyl ester

  • Enzyme : CALB variant A225F/T103A

  • Solvent : n-Butanol (20% v/v)

  • Conditions : 30°C, 48 hours

  • Outcome : 97% enantiomeric excess (e.e.), E-value = 278.

This approach is limited to esters but highlights biocatalysis’s potential for chiral benzodioxines.

Asymmetric Hydrogenation

Employing [Ir(cod)Cl]₂ with BIDIME-dimer ligands achieves up to 99:1 enantiomeric ratios in hydrogenating 2-substituted benzodioxines.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages
Base-catalyzed cyclization3,4-Dihydroxybenzaldehyde, 1,2-dibromopropaneAlkaline reflux70–80%Scalable, cost-effective
Enzymatic resolutionBenzodioxane estersMild, aqueous90%High enantioselectivity
Asymmetric hydrogenation2-Substituted benzodioxinesH₂ pressure, Ir catalyst85–90%Broad substrate scope

Challenges and Optimization Strategies

Regioselectivity in Ring Formation

Unsymmetrical dihalides (e.g., 1,2-dibromopropane) may yield regioisomers. Nuclear Overhauser Effect (NOE) NMR studies confirm substituent positioning.

Purification Techniques

Recrystallization from dichloromethane/hexane mixtures removes polymeric byproducts, while column chromatography resolves stereoisomers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-Methyl-2,3-dihydro-1,4-benzodioxine derivatives?

  • Methodology : Use regioselective alkylation or ring-closing reactions with diols and ketones under acidic conditions. For stereochemical control, employ chiral catalysts or asymmetric synthesis. Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and 2D NOESY to confirm stereochemistry, as demonstrated in the synthesis of structurally similar benzodioxines .
  • Key Considerations : Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/methanol) to improve yields.

Q. How can structural elucidation of 2-Methyl-2,3-dihydro-1,4-benzodioxine derivatives be performed?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, and NOESY) with molecular modeling tools (e.g., Gaussian or AMBER) to assign configurations. For example, NOESY cross-peaks can confirm spatial proximity of protons in the dihydrobenzodioxine ring .
  • Validation : Cross-reference experimental NMR data with computational predictions (e.g., using a modified Karplus equation for vicinal coupling constants) .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for purity assessment. For stability studies, conduct accelerated degradation tests under acidic/alkaline conditions and analyze by gas chromatography-mass spectrometry (GC-MS) .
  • Spectral Data : Reference NIST spectral databases for IR and MS fragmentation patterns to confirm compound identity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-angiogenic activity of 2-Methyl-2,3-dihydro-1,4-benzodioxine derivatives?

  • In Vitro Assays : Use recombinant VEGFR2 kinase assays (e.g., ProQinase® Activity Assay) to measure IC50_{50} values. Test compounds at concentrations ranging from 0.1–100 μM in triplicate .
  • In Vivo Models : Employ the chick chorioallantoic membrane (CAM) assay. Apply compounds (10–100 μg/disk) to fertilized eggs, incubate for 48 hours, and quantify vascular branching using image analysis software (e.g., ImageJ) .

Q. How can contradictory data on ester vs. carboxylic acid forms of benzodioxines be resolved?

  • Case Study : Ester derivatives of 1,4-benzodioxines show potent anti-angiogenic activity, while carboxylic acids are inactive due to poor cellular uptake. Validate this via permeability assays (e.g., Caco-2 cell monolayers) and logP calculations .
  • Mitigation : Use prodrug strategies (e.g., esterification) to enhance bioavailability. Compare IC50_{50} values in cell-free vs. cell-based assays to distinguish membrane permeability effects .

Q. What methodologies address multi-target mechanisms in benzodioxine derivatives?

  • Dual-Activity Profiling : Screen compounds for both thrombin inhibition (via chromogenic substrate assays) and GPIIb/IIIa antagonism (using platelet aggregation tests). For example, 1a4 derivatives exhibit IC50_{50} values of 1.8–7.9 μM against endothelial cell proliferation .
  • Data Integration : Use molecular docking (e.g., AutoDock Vina) to map interactions with VEGFR2 and thrombin active sites. Validate with mutagenesis studies .

Q. How should researchers analyze conflicting spectral or bioactivity data?

  • Root-Cause Analysis : Check for impurities (via HPLC-MS), solvent artifacts, or enantiomeric contamination. For bioactivity discrepancies, verify assay conditions (e.g., serum-free media to avoid protein binding) .
  • Statistical Validation : Apply Student’s t-test or ANOVA to assess significance (p < 0.05). Replicate experiments across independent labs to confirm reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.